2-Chloro-3-ethoxy-6-fluorobenzaldehyde
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Overview
Description
2-Chloro-3-ethoxy-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and ethoxy groups attached to a benzene ring. This compound is used as an intermediate in the synthesis of various chemical products and has applications in multiple fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-Chloro-3-ethoxy-6-fluorobenzaldehyde typically involves the halogenation and subsequent functionalization of benzaldehyde derivatives. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with ethyl alcohol under acidic conditions to introduce the ethoxy group . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-Chloro-3-ethoxy-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-3-ethoxy-6-fluorobenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxy-6-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) and the ethoxy group can influence the compound’s reactivity and binding affinity to these targets . The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-3-ethoxy-6-fluorobenzaldehyde can be compared with other halogenated benzaldehyde derivatives, such as:
2-Chloro-6-fluorobenzaldehyde: Similar in structure but lacks the ethoxy group, which may result in different reactivity and applications.
2-Chloro-3-methoxy-6-fluorobenzaldehyde: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and uses.
2-Bromo-3-ethoxy-6-fluorobenzaldehyde: Substitutes bromine for chlorine, which can affect its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-3-ethoxy-6-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-5H,2H2,1H3 |
InChI Key |
GKVNDNHLQKLGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C=O)Cl |
Origin of Product |
United States |
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